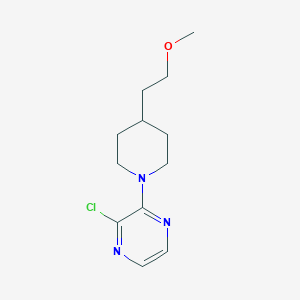

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-[4-(2-methoxyethyl)piperidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-17-9-4-10-2-7-16(8-3-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFINHHSTWKXMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCN(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloropyridine Derivatives

A detailed method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride involves:

Methylation: Reacting starting material (voitol) with dimethyl phosphate in aqueous sodium hydroxide under controlled low temperature (0-4°C) to form methylated intermediates.

Amination: Treatment with strong aqueous ammonia at 40-45°C to introduce amino groups.

Chlorination: Refluxing with phosphorus oxychloride under ice bath conditions for 8-12 hours to introduce chlorine at the 2-position.

Oxidation: Using hydrogen peroxide and glacial acetic acid to oxidize intermediates to desired N-oxides.

This multistep process achieves selective chlorination and substitution with good yields and purity, using careful control of reaction conditions and workup procedures such as extraction and recrystallization.

Preparation of 2-Chloro-4-Substituted Pyrimidines

A two-step method for 2-chloro-4-substituted pyrimidines involves:

Step 1: Substitution reaction where 2-methylthio-4-chloropyrimidine reacts with alkali in solvents such as triethylamine or pyridine to form 2-methylthio-4-substituted pyrimidine intermediates.

Step 2: Chlorination of the intermediate with reagents like sulfuryl chloride or phosphorus oxychloride in solvents such as methylene chloride or toluene to yield the 2-chloro-4-substituted pyrimidine product.

This method improves regioselectivity by avoiding isomer and by-product formation, enhancing yield and simplifying purification.

Proposed Preparation Method for this compound

Based on the above methodologies and chemical logic, a plausible preparation route for this compound is as follows:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 3-chloropyrazine or 3-halo-pyrazine derivative with 4-(2-methoxyethyl)piperidine, base (e.g., triethylamine), solvent (e.g., acetonitrile) | Introduce the 4-(2-methoxyethyl)piperidin-1-yl group at the 3-position of pyrazine via nucleophilic substitution. |

| 2 | Chlorination | Chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride), solvent (e.g., dichloromethane), controlled temperature | Selective chlorination at the 2-position of the pyrazine ring to install the chlorine substituent. |

Detailed Reaction Conditions and Considerations

| Parameter | Recommended Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Room temperature to mild heating (25-60°C), inert atmosphere (nitrogen), reaction time 3-6 hours | Use of polar aprotic solvents enhances nucleophilicity; base neutralizes HCl byproduct. |

| Chlorination | Low temperature (0-5°C) addition of chlorinating agent, followed by reflux (40-80°C) for several hours | Slow addition prevents over-chlorination; phosphorus oxychloride preferred for selectivity. |

| Workup | Aqueous quench, extraction with dichloromethane or ethyl acetate, drying over anhydrous sodium sulfate, purification by recrystallization or chromatography | Ensures removal of residual reagents and byproducts for high purity. |

| Yield Expectation | 70-85% per step | Based on analogous reactions in literature. |

Research Findings and Optimization Notes

Selectivity: Chlorination at the 2-position is favored due to electronic effects of the pyrazine ring; controlling reagent stoichiometry and temperature is critical to avoid over-chlorination or substitution at undesired positions.

Purification: The final compound can be purified effectively by silica gel chromatography using petroleum ether/dichloromethane mixtures or by recrystallization from suitable solvents.

Safety: Chlorinating agents such as phosphorus oxychloride and sulfuryl chloride require handling under strict safety protocols due to their corrosive and toxic nature.

Scalability: The described methods are amenable to scale-up with appropriate control of exothermic steps and efficient workup.

Summary Table of Preparation Method

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3-halo-pyrazine + 4-(2-methoxyethyl)piperidine, base, solvent, 25-60°C | 3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine | 75-85 | Control pH and temperature |

| 2 | Chlorination | Phosphorus oxychloride or sulfuryl chloride, dichloromethane, 0-80°C | This compound | 70-80 | Slow addition, temperature control |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The methoxyethyl group can be hydrolyzed to form corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

Scientific Research Applications

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine involves its interaction with specific molecular targets. The chloro and piperidine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their properties:

*Calculated based on formula C11H18ClN5O.

Key Observations:

Piperidine vs. Piperazine Rings: Piperidine analogs (e.g., target compound) exhibit greater lipophilicity, favoring membrane permeability, whereas piperazine derivatives (e.g., OR-2135) have higher solubility due to additional nitrogen .

Substituent Effects: The 2-methoxyethyl group in the target compound enhances solubility without compromising metabolic stability, unlike methylsulfonyl groups (), which may reduce bioavailability despite improving stability .

Positional Isomerism :

- Substitution at position 3 (target compound) vs. 6 () alters electronic distribution on the pyrazine ring, affecting reactivity in further functionalization reactions .

Spectroscopic and Computational Data

- IR/NMR : The target compound’s piperidine protons resonate at δ 1.5–2.5 ppm (quartet for N-CH2), distinct from piperazine’s δ 2.5–3.5 ppm (singlet for N-CH2-N) .

- Molecular Modeling : Global-AlteQ simulations () predict stronger intermolecular interactions for chloro-pyrazines with bulkier substituents, aligning with the target compound’s crystallinity .

Biological Activity

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine is a synthetic compound belonging to the pyrazine class, which is recognized for its diverse biological activities. This compound's structure includes a pyrazine ring substituted with a chloro group and a piperidine moiety that is further modified with a methoxyethyl group. These structural features suggest potential interactions with various biological systems, leading to significant pharmacological applications.

- Molecular Formula : C11H16ClN3O

- Molecular Weight : 241.72 g/mol

- CAS Number : 2097955-76-3

- Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloro and piperidine groups enhance its binding affinity to various receptors and enzymes, potentially modulating critical cellular processes such as signaling pathways and gene expression. Detailed studies are necessary to elucidate the exact molecular targets and pathways involved in its action.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : Investigations have shown that the compound may inhibit cell proliferation in certain cancer cell lines.

- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may influence neurotransmitter systems.

Case Studies and Experimental Data

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The following table summarizes relevant modifications and their potential impacts:

| Modification Type | Compound Example | Potential Activity Change |

|---|---|---|

| Substitution on Pyrazine Ring | 2-Chloro-3-(4-(methoxymethyl)piperidin-1-yl)pyrazine | Altered solubility and reactivity |

| Replacement of Piperidine Group | 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine | Enhanced enzyme interaction |

| Halogen Variation | 2-Fluoro vs. 2-Chloro derivatives | Changes in metabolic stability |

Q & A

Basic: What synthetic strategies are optimal for preparing 2-chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine?

Answer:

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

- Piperidine functionalization : Introduce the 2-methoxyethyl group to the piperidine ring via alkylation using 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Pyrazine chlorination : React 3-aminopyrazine with POCl₃ or PCl₅ to install the chloro substituent at the 2-position .

- Coupling reaction : Combine the functionalized piperidine and chloropyrazine using a Buchwald–Hartwig amination or SNAr reaction, often catalyzed by Pd or Cu with ligands like Xantphos .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by NMR/LC-MS are critical for verifying purity .

Basic: How can gas chromatography (GC) and mass spectrometry (MS) be applied to analyze this compound’s purity and stability?

Answer:

- GC conditions : Use a DB-5 column (30 m × 0.25 mm, 0.25 µm film) with a temperature gradient (50°C to 280°C at 10°C/min). Helium as carrier gas (1 mL/min) .

- MS parameters : Electron ionization (EI) at 70 eV; monitor molecular ion ([M⁺]) and fragmentation patterns (e.g., m/z for chloro and piperidine moieties) .

- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and compare chromatograms for new peaks indicating decomposition .

Basic: What spectroscopic techniques are most effective for structural elucidation?

Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine CH₂ vs. pyrazine aromatic protons) and carbon types (e.g., methoxyethyl carbons at ~70 ppm) .

- X-ray crystallography : Resolve 3D structure (e.g., piperidine chair conformation, pyrazine planarity) using single crystals grown via slow evaporation (solvent: MeOH/EtOAc) .

- IR spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, C-O-C from methoxyethyl at ~1100 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Answer:

- Substituent variation : Synthesize analogs with modified piperidine (e.g., replacing methoxyethyl with cyanoethyl) or pyrazine (e.g., Br instead of Cl) groups .

- Biological assays : Test analogs against target receptors (e.g., serotonin/dopamine receptors for CNS activity) using radioligand binding assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Assay standardization : Validate protocols (e.g., cell lines, incubation times) using positive controls (e.g., known receptor agonists/antagonists) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in vitro) .

- Mechanistic studies : Use knockout models or siRNA to confirm target specificity if off-target effects are suspected .

Advanced: What in silico strategies are recommended for predicting ADMET properties?

Answer:

- Software tools : Use SwissADME for bioavailability predictions (e.g., Lipinski’s rules, GI absorption) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .

- Key parameters :

- Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Advanced: How can regioselectivity challenges in pyrazine functionalization be mitigated?

Answer:

- Directing groups : Temporarily install groups (e.g., NHBoc) at the 5-position of pyrazine to block undesired substitution .

- Catalytic systems : Use Pd/AdBrettPhos for selective C–N coupling at the 3-position, minimizing byproducts .

- Kinetic control : Optimize reaction temperature (e.g., 0°C to slow competing pathways) and stoichiometry (limiting chlorinating agents) .

Advanced: What strategies are effective for resolving low solubility in aqueous buffers?

Answer:

- Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v) to enhance solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the methoxyethyl chain for pH-dependent release .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.